(E)-4-(ethylthio)-N-(3-(2-methoxyethyl)-5,7-dimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of compounds similar to (E)-4-(ethylthio)-N-(3-(2-methoxyethyl)-5,7-dimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide involves complex chemical reactions. For instance, compounds with similar structures have been synthesized through reactions involving ethyl 2-(benzo[d]thazol-2-yl)acetate with different arylidinemalononitrile derivatives in ethanol/TEA solution at room temperature, yielding various derivatives with potential for further chemical modification and study (Mohamed, 2021).
Molecular Structure Analysis
Molecular structure analysis often involves spectral analysis and X-ray diffraction studies. For example, the crystal structure of related compounds has been determined, revealing detailed information about the arrangement of atoms and the molecular geometry, which is essential for understanding the chemical reactivity and properties of the compound (Sharma et al., 2016).
Chemical Reactions and Properties
Chemical reactions involving compounds of similar complexity include various synthesis reactions that yield novel compounds with unique structures and potential biological activities. These reactions are guided by the principles of organic chemistry and often involve the formation of new bonds through cyclization, condensation, and substitution reactions, demonstrating the versatility and reactivity of these compounds (Saeed & Rafique, 2013).
Scientific Research Applications
Synthesis and Chemical Characterization
Several studies focus on the synthesis and characterization of novel compounds related to benzothiazole derivatives, showcasing the interest in expanding the chemical libraries for various applications. For example, novel N-(3-(benzo[d]thiazol-2-yl)-4-methylthiazol-2(3H)-ylidene) substituted benzamides have been efficiently synthesized, highlighting the methods for creating diverse chemical entities with potential biological activities (Saeed & Rafique, 2013). Similarly, the synthesis of new benzamide derivatives featuring thiazole and thiazoline cores demonstrates the chemical versatility of these compounds (Lynch et al., 2006).
Biological Activities
Research on the biological activities of benzothiazole derivatives has shown a wide range of potential therapeutic applications. Some compounds have been evaluated for their antimicrobial properties, indicating low to moderate activity, which suggests a promising avenue for developing new antimicrobial agents (Saeed et al., 2008). Antifungal activity has also been a significant focus, with compounds showing efficacy against various fungal strains, underscoring the potential for developing new antifungal therapies (Narayana et al., 2004).
Anticancer Evaluation
The design and synthesis of benzamide derivatives have been directed towards anticancer applications as well. Compounds exhibiting significant anticancer activity against various cancer cell lines have been identified, suggesting the therapeutic potential of these molecules in cancer treatment (Ravinaik et al., 2021).
Enzyme Inhibition and Molecular Interaction
Studies on benzothiazole derivatives have explored their role as enzyme inhibitors, indicating the potential for developing targeted therapies. The inhibition of human carbonic anhydrases by novel benzamide derivatives, for example, demonstrates the specificity and effectiveness of these compounds in modulating enzyme activity, which could be leveraged for treating diseases where enzyme dysregulation is a factor (Distinto et al., 2019).
Future Directions
properties
IUPAC Name |
4-ethylsulfanyl-N-[3-(2-methoxyethyl)-5,7-dimethyl-1,3-benzothiazol-2-ylidene]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O2S2/c1-5-26-17-8-6-16(7-9-17)20(24)22-21-23(10-11-25-4)18-13-14(2)12-15(3)19(18)27-21/h6-9,12-13H,5,10-11H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ACKYHCWOWKVDQR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=CC=C(C=C1)C(=O)N=C2N(C3=CC(=CC(=C3S2)C)C)CCOC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-4-(ethylthio)-N-(3-(2-methoxyethyl)-5,7-dimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.